molecular formula C13H8Cl2F3N3O B1304092 N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 648408-76-8

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

Cat. No.: B1304092
CAS No.: 648408-76-8
M. Wt: 350.12 g/mol
InChI Key: ASXHNCPHDDTHAN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (CAS 648408-76-8) is a substituted urea derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C 13 H 8 Cl 2 F 3 N 3 O and a molecular weight of 350.12 g/mol, belongs to the chemical class of 2-pyridyl ureas, which are known to be versatile N,O-chelate ligands capable of efficiently forming complexes with transition metals . Its core value to researchers lies in its role as a key organic precursor for the synthesis of novel metal-based antitumor agents. Specifically, 2-pyridyl urea-based ligands are utilized to create Cu(II) complexes that have demonstrated enhanced and selective antiproliferative activity against challenging drug-resistant cancer cell lines, such as NCI-H1975 lung cancer cells, in preclinical studies . The mechanism of action for these advanced coordination compounds is multifaceted and may include triggering intracellular copper accumulation, inducing apoptosis, generating reactive oxygen species (ROS), and causing oxidative damage in cytoplasm, mitochondria, and DNA . This chemical is strictly labeled For Research Use Only and is not intended for human therapeutic, diagnostic, or veterinary applications. Researchers can leverage this compound as a critical building block in drug discovery efforts aimed at developing new therapeutic strategies against resistant malignancies.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXHNCPHDDTHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381640
Record name N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648408-76-8
Record name N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.

    Formation of Isocyanate: 4-chloroaniline is treated with phosgene to form 4-chlorophenyl isocyanate.

    Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxamide under controlled conditions to form the desired urea derivative.

Industrial Production Methods

In industrial settings, the production of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells through the modulation of specific signaling pathways related to cell survival and apoptosis .

Mechanism of Action :
The compound's mechanism involves the inhibition of key enzymes involved in tumor growth, such as protein kinases. By targeting these enzymes, it disrupts critical cellular processes necessary for cancer cell survival .

Agricultural Science

Herbicidal Properties :
Research indicates that this compound exhibits potent herbicidal activity against a range of weed species. Its application in agricultural settings has been linked to effective weed management strategies, particularly in crops sensitive to traditional herbicides .

Case Study :
A field trial conducted on maize crops revealed that the application of this compound significantly reduced weed biomass without adversely affecting crop yield. This highlights its potential as a selective herbicide that can enhance agricultural productivity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Aryl Substituents

The compound’s activity and physicochemical properties are influenced by substituents on both aryl rings. Key analogs include:

Compound Name Substituent on Aryl Ring 1 Substituent on Pyridyl Ring 2 Molecular Weight (g/mol) Key Features
N-(4-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-Cl 6-Cl, 4-CF₃ 350.12 High lipophilicity, potential kinase inhibition
N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 2-Cl 6-Cl, 4-CF₃ 350.12 Altered steric effects; reduced bioavailability
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-Br 6-Cl, 4-CF₃ 394.58 Increased halogen size; slower metabolism
N-(4-Methylphenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-CH₃ 6-Cl, 4-CF₃ 329.70 Enhanced solubility; lower potency
N-(4-Hydroxyphenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-OH 6-Cl, 4-CF₃ 331.69 Polar group improves water solubility

Key Observations :

  • Halogen Position : Substitution at the 4-position (para) on the phenyl ring maximizes electronic effects and steric compatibility with biological targets compared to ortho (2-Cl) derivatives .
  • Trifluoromethyl Group : The -CF₃ group on the pyridyl ring enhances metabolic stability and membrane permeability due to its strong electron-withdrawing and hydrophobic nature .
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration. For example, the 4-CF₃ analog has a calculated logP of ~3.5, compared to ~2.8 for non-fluorinated analogs .
  • Solubility : Hydroxyl or methyl substituents on the phenyl ring improve aqueous solubility (e.g., 4-OH derivative: ~50 µg/mL vs. 4-Cl: ~10 µg/mL) but may reduce cellular uptake .
  • Thermal Stability : Pyridyl-containing ureas exhibit higher melting points (e.g., 207–209°C for analogs with rigid pyridyl cores) compared to phenyl-only derivatives .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Kinase Inhibition: The pyridyl ring’s nitrogen atoms may chelate ATP-binding site residues in kinases, a feature absent in non-heterocyclic analogs like CTPPU .

Biological Activity

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl2F3N3O
  • CAS Number : 648408-76-8
  • Synonyms : 1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea

The compound features a urea linkage that is crucial for its biological activity, particularly in modulating various enzymatic pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation and inflammation.
  • Antimicrobial Activity : Studies suggest that it possesses significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.
  • Antiparasitic Effects : Preliminary data indicate potential efficacy against parasitic infections, particularly leishmaniasis.

Biological Activity Summary

The following table summarizes key biological activities and findings associated with this compound:

Activity Effectiveness Reference
AnticancerIC50 values ranging from 0.38 to 2.5 µM
AntibacterialEffective against E. coli and S. aureus
AntifungalInhibition of A. niger and C. albicans
AntiparasiticSignificant activity against Leishmania
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Anticancer Research :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited potent anticancer properties, with IC50 values significantly lower than standard chemotherapeutics such as doxorubicin. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable zone of inhibition observed for S. aureus and E. coli. The mechanism appears to involve disruption of the bacterial cell wall integrity.
  • Leishmaniasis Treatment :
    Animal studies highlighted the potential of this compound as an effective treatment for leishmaniasis, showing significant reduction in parasite load in treated groups compared to control groups.

Q & A

Basic Research Question

  • NMR : 1^1H/13^13C NMR identifies substitution patterns. For example:
    • Trifluoromethyl groups show distinct 19^19F signals at δ −60 to −70 ppm.
    • Urea NH protons resonate as broad singlets (δ 8.5–9.5 ppm) .
  • IR : Urea C=O stretches appear at 1640–1680 cm⁻¹; NH stretches at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for TRPV1 antagonism studies) and controls .
  • Structural analogs : Compare with N-(4-chlorophenyl)urea derivatives (e.g., ABT-102, a TRPV1 antagonist) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies (e.g., pesticidal IC₅₀ values) to identify outliers .

What computational approaches predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., TRPV1 or insect nicotinic acetylcholine receptors).
    • Key interactions: Urea NH forms hydrogen bonds with Asp/His residues .
    • Trifluoromethyl groups enhance hydrophobic pocket occupancy .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

How can reaction yields be optimized for derivatives with bulky substituents?

Advanced Research Question

  • Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for sterically hindered pyridyl groups .
  • Solvent effects : Switch from THF to DMF to enhance solubility of trifluoromethyl-containing intermediates.
  • Byproduct analysis : LC-MS monitors side products (e.g., dechlorinated analogs) for real-time adjustments .

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